

What is Dihydrotamarixetin structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydrotamarixetin

Cat. No.: B15591953

[Get Quote](#)

An In-depth Technical Guide to **Dihydrotamarixetin**

Introduction

Dihydrotamarixetin, also known as 4'-O-Methyldihydroquercetin or Blumeatin A, is a naturally occurring dihydroflavonol, a type of flavonoid.[1][2] As a derivative of dihydroquercetin (taxifolin), it possesses a flavonoid backbone that is associated with a variety of biological activities.[1] Its structure is characterized by a saturated 2,3-bond in the C-ring, a feature that may enhance its biological efficacy when compared to unsaturated flavonoids.[1][2] This document provides a comprehensive overview of **Dihydrotamarixetin**'s structure, properties, and biological activities, complete with detailed experimental protocols and pathway diagrams to serve as a resource for researchers, scientists, and drug development professionals.

Structure and Physicochemical Properties

Dihydrotamarixetin is structurally a derivative of quercetin, specifically a methylated form.[3] The methylation at the 4'-position on the B-ring can influence its metabolic stability and biological activity.[1]

Chemical Structure:

- IUPAC Name: (2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[4][5]

- Synonyms: 4'-O-Methyldihydroquercetin, Blumeatin A, 4'-O-Methyltaxifolin[1][2][4][6][7]
- CAS Number: 70411-27-7[1][2][4][6][8]
- PubChem CID: 11666859[5]

The key physicochemical properties of **Dihydrotamarixetin** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₄ O ₇	[4][5][6][7][8]
Molecular Weight	318.28 g/mol	[4][5][6][7][8]
Appearance	Solid powder	[4][6]
Solubility	Soluble in organic solvents such as ethanol, methanol, and DMSO.	[4]
pKa (Predicted)	7.39 ± 0.60	[6]
Hydrogen Bond Donor Count	4	[5][6]
Hydrogen Bond Acceptor Count	7	[5][6]
Rotatable Bond Count	2	[5][6]
Topological Polar Surface Area	116 Å ²	[5][6]
SMILES	<chem>COC1=C(C=C(C=C1)[C@@H]2--INVALID-LINK--O)O</chem>	[2][5]

Storage: For long-term preservation, **Dihydrotamarixetin** should be stored in a cool, dry place, protected from light, ideally at -20°C or -80°C.[2][4]

Biological and Pharmacological Properties

Dihydrotamarixetin is recognized for its potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and anticancer properties.[3][4][9] The presence of a saturated

2,3-bond is believed to contribute to its potent biological effects, potentially making it more powerful than its unsaturated counterparts.[2][10]

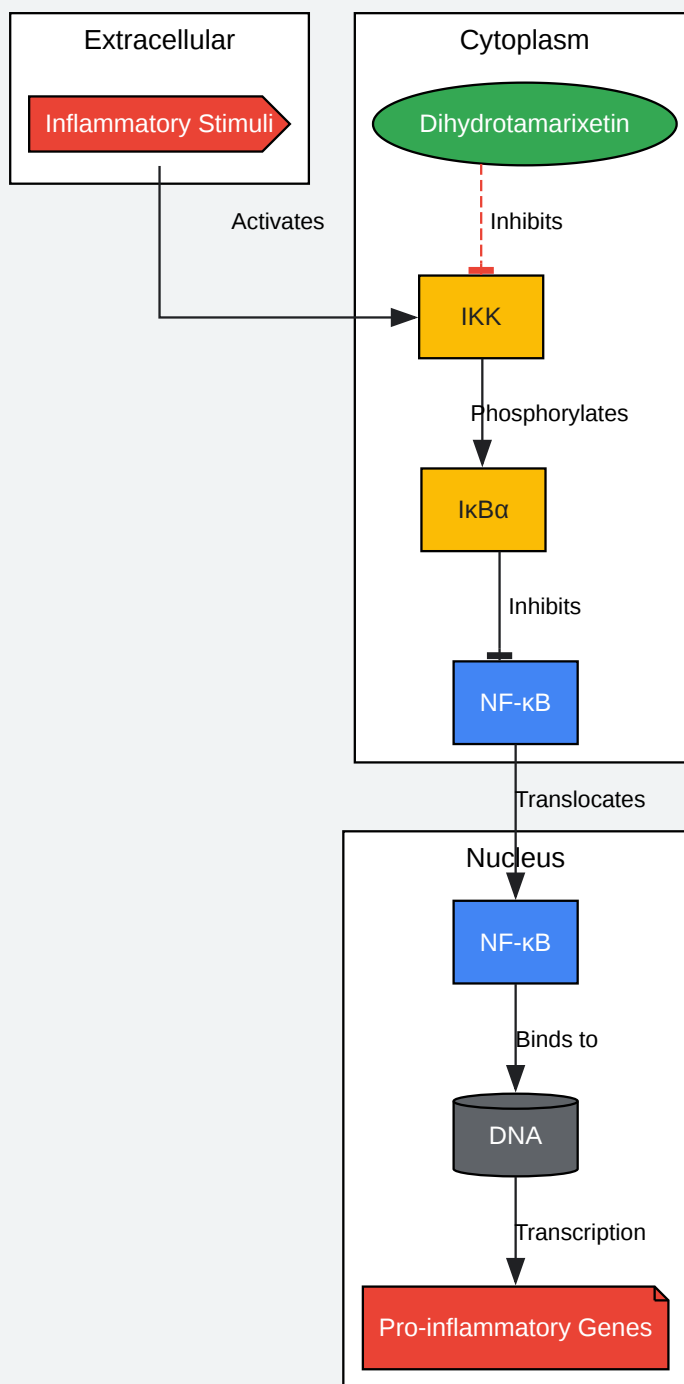
- **Antioxidant Activity:** Like many flavonoids, **Dihydrotamarixetin** exhibits antioxidant properties, which are largely attributed to its capacity for scavenging free radicals and chelating metal ions.[1][4] Its antioxidant capabilities can be quantitatively assessed through various in vitro assays.[1]
- **Anti-inflammatory Activity:** Chronic inflammation is a known factor in numerous diseases. **Dihydrotamarixetin** has shown potential in modulating inflammatory pathways by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[1]
- **Anticancer Activity:** The antiproliferative effects of **Dihydrotamarixetin** against various cancer cell lines are an area of active research.[4]

Mechanism of Action: Key Signaling Pathways

The biological effects of **Dihydrotamarixetin** are thought to be mediated through its interaction with critical cellular signaling pathways. Based on studies of structurally related compounds, the NF-κB and Nrf2 pathways are of particular interest.[1][9]

NF-κB Signaling Pathway

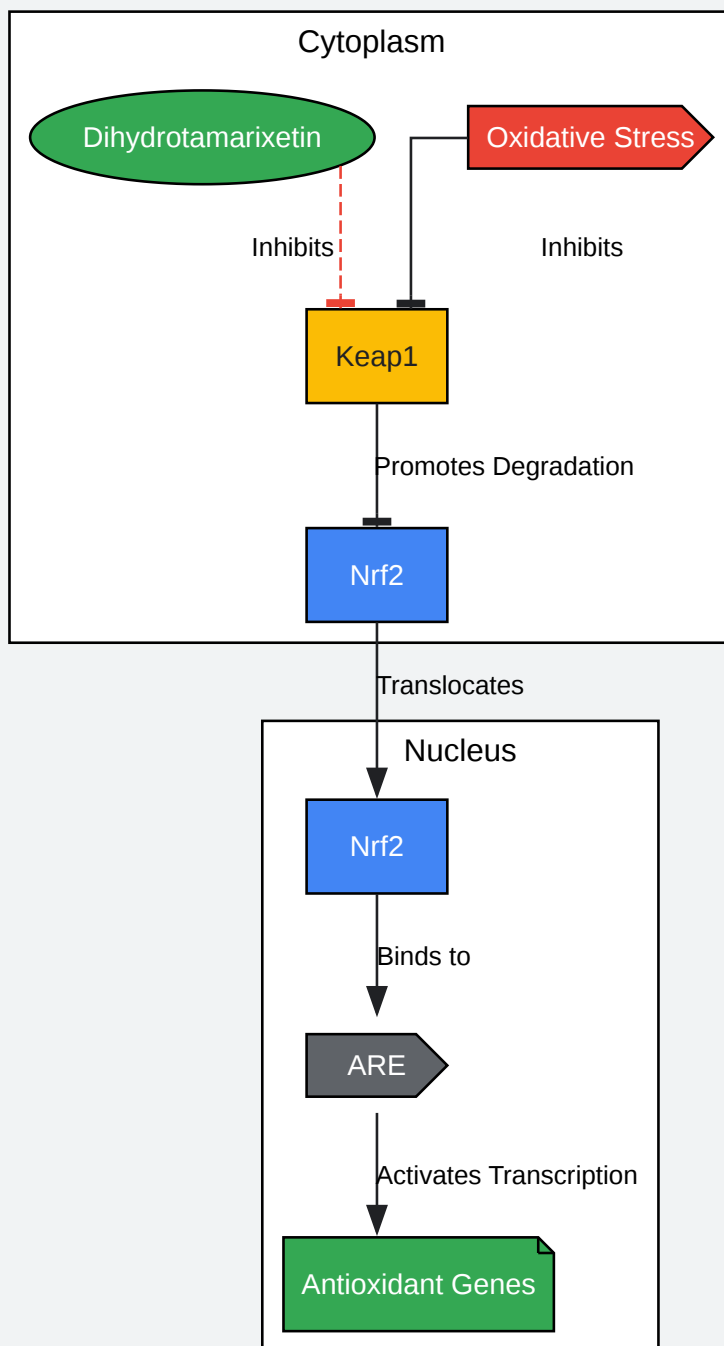
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. **Dihydrotamarixetin** is hypothesized to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Potential Inhibition of the NF- κ B Pathway by Dihydrotamarixetin[Click to download full resolution via product page](#)Potential inhibition of the NF- κ B pathway by **Dihydrotamarixetin**.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. **Dihydrotamarixetin** may activate this pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.[\[11\]](#)

Potential Activation of the Nrf2 Pathway by Dihydrotamarixetin

[Click to download full resolution via product page](#)Potential activation of the Nrf2 antioxidant pathway by **Dihydrotamarixetin**.

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of **Dihydrotamarixetin** to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.^[4]

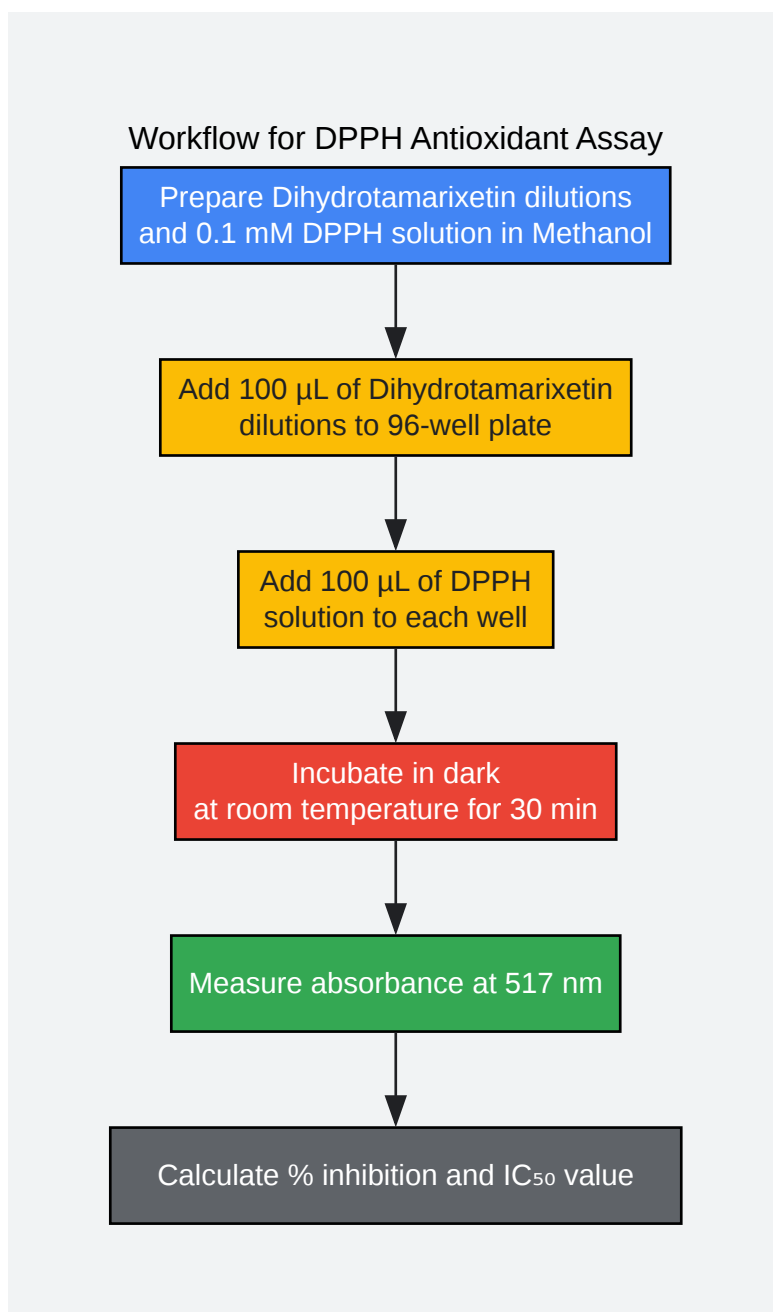
Materials:

- **Dihydrotamarixetin**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- 96-well microplate
- Microplate reader
- Ascorbic acid or Quercetin (positive control)

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of **Dihydrotamarixetin** in methanol (e.g., 1 mg/mL).
 - Create a series of dilutions from the stock solution.
 - Prepare a 0.1 mM solution of DPPH in methanol.
- Assay Procedure:
 - In a 96-well plate, add 100 μ L of each **Dihydrotamarixetin** dilution to the respective wells.
 - Add 100 μ L of the DPPH solution to each well.
 - Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement and Analysis:
 - Measure the absorbance at 517 nm using a microplate reader.
 - Calculate the percentage of radical scavenging activity.
 - Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical).



[Click to download full resolution via product page](#)

Workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This cell-based assay evaluates the ability of **Dihydrotamarixetin** to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

- RAW 264.7 macrophage cells
- **Dihydrotamarixetin**
- Lipopolysaccharide (LPS)
- Cell culture medium (e.g., DMEM)
- Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
- 96-well cell culture plate
- Sodium nitrite standard

Methodology:

- Cell Culture and Treatment:
 - Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.
 - Pre-treat the cells with various concentrations of **Dihydrotamarixetin** for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include negative (no LPS) and positive (LPS only) controls.
- Nitrite Measurement:

- After incubation, collect the cell culture supernatant.
- Mix 100 μ L of the supernatant with 100 μ L of Griess reagent.
- Incubate at room temperature for 10-15 minutes.
- Data Analysis:
 - Measure the absorbance at 540 nm.
 - Create a standard curve using known concentrations of sodium nitrite.
 - Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
 - Calculate the IC₅₀ value.

Workflow for Nitric Oxide Inhibition Assay

Seed RAW 264.7 cells in a 96-well plate and grow to 80-90% confluency

Pre-treat cells with Dihydrotamarixetin for 1-2 hours

Stimulate cells with LPS (1 $\mu\text{g/mL}$) for 24 hours

Collect cell culture supernatant

Mix 100 μL supernatant with 100 μL Griess Reagent

Incubate at room temperature for 10-15 minutes

Measure absorbance at 540 nm

Calculate NO inhibition and IC_{50} value

[Click to download full resolution via product page](#)

Workflow for the Nitric Oxide inhibition assay.

Conclusion

Dihydrotamarixetin is a promising flavonoid with significant potential for antioxidant and anti-inflammatory activities.[1] Its structural similarity to well-researched compounds like dihydroquercetin provides a strong basis for its continued investigation.[1] The experimental protocols and mechanistic insights detailed in this guide offer a framework for researchers to further explore the therapeutic potential of **Dihydrotamarixetin**. Further studies are necessary to establish a comprehensive preclinical data profile for this compound.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone | C₁₆H₁₄O₇ | CID 11666859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Tamaraxetin | C₁₆H₁₄O₇ | CID 482576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [What is Dihydrotamarixetin structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591953#what-is-dihydrotamarixetin-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com